molecular formula C5H4N2O2S B12926775 6-Sulfanylpyrimidine-4-carboxylic acid CAS No. 6944-71-4

6-Sulfanylpyrimidine-4-carboxylic acid

Cat. No.: B12926775
CAS No.: 6944-71-4
M. Wt: 156.16 g/mol
InChI Key: MUXZDFMLVLXPMD-UHFFFAOYSA-N
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Description

6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 6th position of the pyrimidine ring and a carboxylic acid group at the 4th position. Thioxopyrimidines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-thiouracil with malonic acid in the presence of a strong acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in the production of uric acid .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 6-Oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 2-Thioxo-1,2-dihydropyrimidine-5-carboxylic acid

Uniqueness

6-Thioxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the specific positioning of the thioxo and carboxylic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

6944-71-4

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

4-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-1-4(10)7-2-6-3/h1-2H,(H,8,9)(H,6,7,10)

InChI Key

MUXZDFMLVLXPMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C(=O)O

Origin of Product

United States

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